![molecular formula C9H9N3O2S2 B063019 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide CAS No. 175202-74-1](/img/structure/B63019.png)
5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide
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Overview
Description
“5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide” is a chemical compound with the molecular formula C9H9N3O2S2 and a molecular weight of 255.32 . It is a solid powder at room temperature .
Molecular Structure Analysis
The InChI code for “5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide” is 1S/C9H9N3O2S2/c10-12-16(13,14)9-5-4-8(15-9)7-3-1-2-6-11-7/h1-6,12H,10H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide” is a solid powder at room temperature . The compound has a molecular weight of 255.32 .
Scientific Research Applications
Phosphoinositide 3-Kinase (PI3K) Inhibition
The study by Xia et al highlights the synthesis of novel thiazolo [5,4-b]pyridine derivatives , including 5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide. These compounds were designed and synthesized for their potential as PI3K inhibitors . PI3Ks play a crucial role in cell growth, survival, and differentiation. The compound demonstrated potent inhibitory activity against PI3Kα, PI3Kγ, and PI3Kδ, with an IC50 value in the nanomolar range. The sulfonamide functionality and the pyridyl attachment were critical for its inhibitory potency.
Anti-Fibrotic Activity
In another study, novel compounds containing the pyridin-2-yl moiety were synthesized and evaluated for their anti-fibrotic activity. Among these, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate exhibited better anti-fibrotic activities than Pirfenidone (PFD) and other reference compounds . These findings suggest potential applications in fibrosis-related diseases.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P271 (Use only outdoors or in a well-ventilated area) .
properties
IUPAC Name |
5-pyridin-2-ylthiophene-2-sulfonohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S2/c10-12-16(13,14)9-5-4-8(15-9)7-3-1-2-6-11-7/h1-6,12H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEZESPCDNRIKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371942 |
Source
|
Record name | 5-pyridin-2-ylthiophene-2-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-2-yl)thiophene-2-sulfonohydrazide | |
CAS RN |
175202-74-1 |
Source
|
Record name | 5-pyridin-2-ylthiophene-2-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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